L-(+)-Threo-chloramphenicol

Antibacterial activity Stereoselectivity Protein synthesis inhibition

Researchers requiring a validated, inactive stereoisomer for chloramphenicol studies face limited access to high-purity L-(+)-threo-chloramphenicol. This (S,S)-enantiomer provides the essential negative control: • Protein synthesis: MIC >64 μg/mL vs 1-2 μg/mL (D-isomer); no mitochondrial inhibition at ≤1 mM. • Chiral analysis: Enables validated LC-MS/MS discrimination of all 8 isomers (CCα 0.005-0.03 μg/L). • Resistance studies: Non-substrate for chloramphenicol acetyltransferase, ideal for CAT inhibitor screening. Supplied with COA and global logistics support.

Molecular Formula C11H12Cl2N2O5
Molecular Weight 323.13 g/mol
CAS No. 137731-89-6
Cat. No. B148742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(+)-Threo-chloramphenicol
CAS137731-89-6
SynonymsAcetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-ni trophenyl)ethyl)-
Molecular FormulaC11H12Cl2N2O5
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
InChIKeyWIIZWVCIJKGZOK-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-(+)-Threo-chloramphenicol (CAS 137731-89-6) Procurement Guide: Stereochemical Identity and Research-Grade Purity


L-(+)-Threo-chloramphenicol (CAS 137731-89-6), also known as (+)-chloramphenicol or dextramycine, is the (S,S)-stereoisomer of the broad-spectrum antibiotic chloramphenicol [1]. This compound possesses two chiral centers and is biosynthesized by Streptomyces venezuelae alongside other actinomycetes . With a molecular formula of C11H12Cl2N2O5 and a molecular weight of 323.13 g/mol, this optical isomer is distinguished by its specific stereochemistry, which renders it virtually inactive as an antibiotic compared to the clinically used D-(-)-threo isomer [2]. It is primarily employed as a reference standard in stereochemical studies, chiral separation techniques, and as a critical negative control in mechanistic investigations of chloramphenicol's biological effects .

L-(+)-Threo-chloramphenicol (CAS 137731-89-6): Why Stereochemistry Dictates Function and Precludes Simple Interchangeability


The substitution of L-(+)-threo-chloramphenicol with other chloramphenicol isomers or analogs is not scientifically valid due to profound, stereochemistry-dependent differences in biological activity. While D-(-)-threo-chloramphenicol is a potent antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, the L-(+)-threo isomer exhibits negligible antibacterial activity and does not inhibit mitochondrial protein synthesis [1]. Furthermore, the isomers display divergent profiles in their ability to act as substrates for the resistance enzyme chloramphenicol acetyltransferase (CAT) [2] and in their effects on oxidative phosphorylation [3]. These functional disparities underscore that L-(+)-threo-chloramphenicol is not merely an inactive analog but a distinct chemical entity with unique applications as a negative control and analytical reference standard. Procurement decisions must therefore be guided by the specific stereochemical requirements of the intended research application, as detailed in the quantitative evidence below.

L-(+)-Threo-chloramphenicol (CAS 137731-89-6) Comparative Performance Data: Antibacterial, Mitochondrial, and Enzymatic Selectivity


Antibacterial Activity: L-(+)-Threo Isomer is Virtually Inactive Compared to D-(-)-Threo

In contrast to the clinically active D-(-)-threo isomer, L-(+)-threo-chloramphenicol exhibits negligible antibacterial activity. A study on secondary biosynthetic processes in Bacillus species established a clear rank order of activity: d(-)-threo > l(+)-erythro > d(-)-erythro, with the L-threo isomer not demonstrating significant activity in this context [1]. Furthermore, a direct comparison of protein synthesis inhibition in intact E. coli B showed that D-threo-chloramphenicol achieves 50% inhibition at 4 μM, whereas L-threo-chloramphenicol and its deacylated form do not inhibit mitochondrial protein synthesis [2]. This stark difference in potency confirms that the L-isomer cannot substitute for the D-isomer in antimicrobial assays and serves as an ideal negative control.

Antibacterial activity Stereoselectivity Protein synthesis inhibition

Mitochondrial Protein Synthesis: L-(+)-Threo Isomer Fails to Inhibit, Unlike D-(-)-Threo

A key differentiation lies in the effect on mitochondrial protein synthesis. D-(-)-threo-chloramphenicol inhibits this process, with 50% inhibition observed at 15 μM in isolated rat-liver mitochondria [1]. In stark contrast, L-threo-chloramphenicol and deacylated chloramphenicol do not inhibit mitochondrial protein synthesis at all [1]. This finding is corroborated by a study in yeast, where l(+)-threo-chloramphenicol affected neither enzyme nor lipid synthesis and was without effect on mitochondrial protein synthesis in situ, while d(-)-threo-chloramphenicol inhibited enzyme synthesis with an IC50 of less than 1 mM [2]. This selective lack of activity makes the L-isomer a valuable tool for distinguishing between mitochondrial and cytoplasmic protein synthesis inhibition in eukaryotic cell studies.

Mitochondrial toxicity Protein synthesis Stereoselectivity

Chloramphenicol Acetyltransferase (CAT) Substrate Specificity: L-Isomers Are Not Acetylated

The enzyme chloramphenicol acetyltransferase (CAT), a primary mediator of bacterial resistance, exhibits marked stereospecificity. CAT from Streptomyces griseus shows a strong preference for D-threo and D-erythro chloramphenicol, while no activity is observed with L-isomers [1]. This enzymatic discrimination mirrors the ribosomal binding preference and provides a quantitative basis for using L-(+)-threo-chloramphenicol as a non-substrate control in CAT activity assays. The compound's resistance to acetylation by CAT is a critical differentiator, confirming that it will not be inactivated by this common resistance mechanism, unlike the active D-isomer.

Antibiotic resistance Chloramphenicol acetyltransferase Enzyme specificity

Oxidative Phosphorylation: L-(+)-Threo Isomer Is a More Potent Inhibitor of Electron Transport

In studies on plant mitochondria, the L-threo isomer of chloramphenicol was found to be a more potent inhibitor of electron transport than the D-threo isomer. The activity of the isomers varied in the order l-threo > d-threo > l-erythro > d-erythro [1]. Furthermore, in coupled rat-liver mitochondria, L-threo-chloramphenicol inhibited dinitrophenol-activated ATPase with 50% inhibition at 2.2 mM, compared to 6 mM for the D-isomer, indicating a higher potency for the L-isomer in this specific context [2]. This reversal of potency compared to antibacterial activity highlights the distinct biological profile of the L-isomer and its utility in studies of mitochondrial function.

Mitochondrial respiration Oxidative phosphorylation Electron transport chain

DNA Damage Potential: L-(+)-Threo Isomer Is Equipotent to D-(-)-Threo in Causing Strand Scissions

Both the D- and L-threo isomers of chloramphenicol demonstrate equipotent ability to cause DNA strand scissions in vitro. At concentrations of 1 mM and above, chloramphenicol mediated the degradation of double-stranded DNA in the presence of copper and a reducing agent, and the L-threo stereoisomer was found to be equally potent at causing these strand scissions [1]. This finding is significant as it separates the antibacterial activity (unique to the D-isomer) from a potential mechanism of toxicity (shared by both isomers), thereby providing a rationale for using the L-isomer as a tool to study chloramphenicol-induced genotoxicity without the confounding variable of antibacterial effects.

Genotoxicity DNA damage Aplastic anemia

L-(+)-Threo-chloramphenicol (CAS 137731-89-6): Key Applications in Mechanistic Studies, Analytical Chemistry, and Resistance Research


Negative Control in Bacterial and Mitochondrial Protein Synthesis Inhibition Assays

L-(+)-Threo-chloramphenicol serves as an essential stereochemical negative control in experiments designed to measure the inhibition of protein synthesis. Its demonstrated inability to inhibit bacterial protein synthesis (MIC >64 μg/mL vs. 1-2 μg/mL for D-threo) [1] and mitochondrial protein synthesis (no inhibition at up to 1 mM vs. IC50 of 15 μM for D-threo) [2] allows researchers to definitively attribute any observed inhibitory effects in their system to the specific stereochemistry of the D-isomer. This is particularly critical when using chloramphenicol as a tool to distinguish between cytosolic and organellar translation.

Analytical Reference Standard for Chiral Purity and Isomer Discrimination

Due to its well-defined stereochemistry ((S,S)-configuration), L-(+)-threo-chloramphenicol is a critical reference standard for developing and validating chiral chromatographic methods. Validated LC-MS/MS methods have been established for the quantitative trace analysis of all eight chloramphenicol isomers, including L-(+)-threo, in complex biological matrices like urine, with decision limits (CCα) ranging from 0.005 to 0.03 μg L⁻¹ [3]. Its use ensures accurate identification and quantification of isomeric impurities in pharmaceutical formulations and environmental samples, as mandated by regulatory bodies concerned with the banned status of chloramphenicol in food-producing animals.

Probe for Studying Chloramphenicol Acetyltransferase (CAT) Substrate Specificity

In studies of antibiotic resistance mechanisms, L-(+)-threo-chloramphenicol is employed as a non-substrate control for chloramphenicol acetyltransferase (CAT) activity assays. The enzyme exhibits strict stereospecificity, showing no activity with L-isomers while readily acetylating the D-isomer [4]. This property makes the L-isomer an ideal compound for investigating the binding pocket and catalytic mechanism of CAT, as well as for screening potential CAT inhibitors that might restore the efficacy of D-chloramphenicol against resistant strains.

Tool for Dissecting Mitochondrial Toxicity and DNA Damage Mechanisms

Given that L-(+)-threo-chloramphenicol is equipotent to the D-isomer in causing DNA strand scissions [5] but differs in its effects on oxidative phosphorylation (e.g., 2.7-fold more potent as an ATPase inhibitor) [6], it is a valuable tool for deconvoluting the molecular mechanisms underlying chloramphenicol's adverse effects. Researchers can use the L-isomer to study the compound's direct impact on mitochondrial respiration and DNA integrity in eukaryotic cells, independent of its primary antibiotic action, thereby gaining insights into the origins of dose-limiting toxicities such as bone marrow suppression.

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